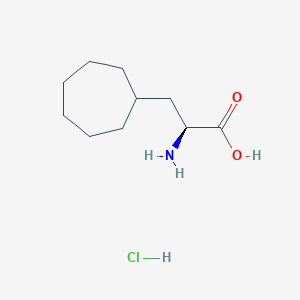

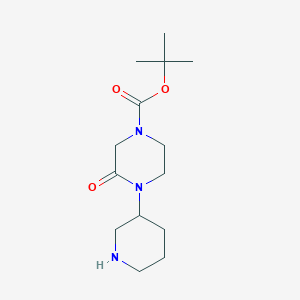

(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The human body uses amino acids to make proteins to help the body grow, break down food, repair body tissue, and perform many other body functions .

Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, acid-base reactions, and redox reactions . The specific reactions that an amino acid undergoes depend on its side chain.Physical And Chemical Properties Analysis

Amino acids have both acidic and basic properties due to the presence of the amino and carboxyl groups. They can exist in three forms: as a free acid, as a free base, or as a zwitterion, a dipolar ion with both positive and negative charges .Aplicaciones Científicas De Investigación

Computational Peptidology and Density Functional Theory

A study employed a well-validated model chemistry to compute the molecular properties and structures of a group of antifungal tripeptides, including derivatives similar to (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride. This research utilized conceptual density functional theory to determine reactivity descriptors and predict bioactivity scores for these peptides, contributing to the drug design process (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Optical Resolution and Synthetic Chemistry

A series of studies focused on the optical resolution of related compounds, aiming to obtain optically active forms of amino acids for potential applications in pharmaceuticals and materials science. Techniques such as preferential crystallization were employed, highlighting the importance of understanding the optical properties of these compounds for their effective use in various scientific applications (Shiraiwa et al., 2003); (Shiraiwa et al., 2006).

Enantioselective Synthesis

Research on the enantioselective synthesis of amino acid derivatives, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, reveals the potential for these compounds in peptidomimetic synthesis. The studies highlight key reactions and methodologies for synthesizing amino acid derivatives with high precision and potential applications in developing pharmaceuticals and other products (Alonso et al., 2005).

Interaction Studies and Molecular Machines

Explorations into the interactions of glycyl dipeptides with sodium dodecyl sulfate provided insights into molecular behaviors crucial for applications in biochemistry and materials science. Furthermore, studies on the kinetics of the aminolysis of certain compounds provide foundational knowledge for the operation of molecular machines, underscoring the broad applicability of this chemical class in advanced scientific research (Yan et al., 2010); (Biagini et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-3-cycloheptylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYFVVIIPWXKCT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride | |

CAS RN |

1461689-20-2 | |

| Record name | Cycloheptanepropanoic acid, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)